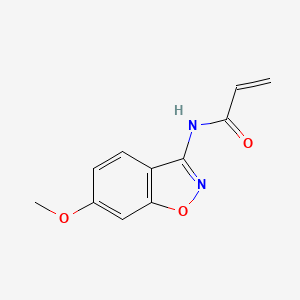
1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone, also known as 3-ATDMPE, is a small molecule that has been studied extensively for its potential applications in scientific research. It has been used in a variety of experiments, from the study of enzymes to the study of proteins. 3-ATDMPE has been found to have a number of interesting properties, including the ability to bind to specific proteins and enzymes, as well as being able to interact with other molecules. This makes it a promising candidate for further research and development.
作用机制
The mechanism of action of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone is not fully understood, but it is believed that it binds to specific proteins and enzymes, as well as interacting with other molecules. It is thought that this binding can alter the structure and function of the proteins and enzymes, which can then lead to changes in the physiological effects of the drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone are not fully understood, but it is believed that it can affect the activity of enzymes and proteins, as well as the metabolism of drugs. It is also believed that it can affect the activity of the immune system, as well as the activity of other cells and tissues.
实验室实验的优点和局限性
The advantages of using 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone in laboratory experiments include its ability to bind to specific proteins and enzymes, as well as its ability to interact with other molecules. This makes it a useful tool for studying the structure and function of proteins and enzymes, as well as the effects of drugs on cells and tissues. However, there are some limitations to using 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone in laboratory experiments. For example, it is not a very stable molecule, which means that it can break down over time, and it can also be toxic in large doses.
未来方向
There are a number of potential future directions for the research and development of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone. These include further studies into the biochemical and physiological effects of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone, as well as the development of new applications for 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone. Additionally, research could be done into the development of more stable forms of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone, as well as the development of new methods for synthesizing it. Finally, research could be done into the use of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone as a drug delivery system, as well as its potential use in drug development.
合成方法
1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone is synthesized through a process known as the “Michaelis-Menten reaction”. This reaction involves the use of an amino acid, such as glycine, and a phenol, such as 2,3-dimethylphenol. The reaction is catalyzed by an enzyme, such as an oxidase or a dehydrogenase. The reaction results in the formation of 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone, as well as other products.
科学研究应用
1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been used in a variety of experiments, from the study of enzymes to the study of proteins. It has been used to study the structure and function of proteins and enzymes, as well as the interactions between them. It has also been used to study the effects of drugs on proteins and enzymes. In addition, 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been used to study the effects of drugs on cells and tissues, and to study the effects of drugs on the immune system.
属性
IUPAC Name |
1-(3-amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)16-7-14-12(13)15-16/h3-5,7H,6H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNMHPYUYJBTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2C=NC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2984710.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2984711.png)




![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
